The Strategic Utility of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate in Advanced Chemical Synthesis
The Strategic Utility of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate in Advanced Chemical Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern synthetic chemistry and drug discovery, the functionalization of privileged heterocyclic scaffolds dictates the trajectory of lead optimization. 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) represents a highly strategic building block[1]. It marries the unique physicochemical properties of the zwitterionic 4H-quinolizin-4-one core with the exceptional electrophilic reactivity of a triflate (-OTf) leaving group. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and application contexts for utilizing this compound in transition-metal-catalyzed cross-coupling reactions to generate novel therapeutics and fluorescent probes[2].
Physicochemical Properties & Structural Causality
The 4H-quinolizin-4-one scaffold is a nitrogen-bridgehead bicyclic system. Unlike its isomeric counterpart, quinazolin-4-one, the quinolizinone core possesses a highly polarized, zwitterionic resonance structure that imparts unique solubility, hydrogen-bonding capabilities, and intrinsic fluorescence[3].
Installing a trifluoromethanesulfonate group at the 9-position transforms this stable core into a highly reactive electrophile. The extreme electron-withdrawing nature of the trifluoromethyl group ( -CF3 ) stabilizes the resulting sulfonate anion during bond cleavage, lowering the activation energy required for the oxidative addition of low-valent transition metals into the C(sp2)-O bond.
Table 1: Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate |
| CAS Registry Number | 951624-00-3 |
| Molecular Formula | C10H6F3NO4S |
| Molecular Weight | 293.22 g/mol |
| Core Scaffold | 4H-quinolizin-4-one |
| Reactive Handle | 9-Triflate (-OTf) |
| Primary Utility | Electrophile for Pd/Ni-catalyzed cross-coupling |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, moisture-sensitive |
Mechanistic Paradigm: Transition-Metal Catalysis
As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the thermodynamic drivers of a reaction. The C-OTf bond in 4-oxo-4H-quinolizin-9-yl triflate is highly susceptible to oxidative addition by Palladium(0) species.
Because the quinolizinone core is electron-deficient, the oxidative addition step is kinetically favored. However, this electron deficiency can slow down the subsequent reductive elimination step. To counteract this, electron-rich, sterically bulky ligands (e.g., XPhos, dppf) are required to force the spatial proximity of the coupling partners and accelerate product release.
Figure 1: Palladium-catalyzed cross-coupling cycle for 9-triflate functionalization.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints (TLC/LC-MS) to verify intermediate states before proceeding.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Synthesis of 9-aryl/heteroaryl-4H-quinolizin-4-ones for medicinal chemistry screening.
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
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Catalyst & Base Loading: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.5 equiv, 1.25 mmol).
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Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 5.0 mL). Causality Note: Water is critical here; it accelerates the transmetalation step by forming a reactive boronate complex, while dioxane solubilizes the organic components.
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Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.
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Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 294.0 [M+H]+ ) and the appearance of the product mass confirm completion.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 9-amino-4H-quinolizin-4-ones for fluorescent probe development.
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Preparation: Charge a vial with the 9-triflate starting material (1.0 equiv, 0.5 mmol), the target primary/secondary amine (1.5 equiv), and Cs2CO3 (2.0 equiv).
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Catalyst Loading: Add Pd2dba3 (2.5 mol%) and XPhos (5 mol%). Causality Note: XPhos is selected because its steric bulk facilitates the difficult reductive elimination of the newly formed C-N bond from the electron-deficient quinolizinone core.
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Execution: Add anhydrous Toluene (4.0 mL). Seal the vial under Argon and heat at 100°C for 12 hours.
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Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.
Applications in Drug Discovery & Chemical Biology
The strategic diversification of CAS 951624-00-3 opens two primary avenues of application:
1. Medicinal Chemistry (Therapeutics): The 4H-quinolizin-4-one core is a bioisostere for quinolones and has been extensively profiled in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (e.g., mGlu2), which are targets for psychiatric and neurological disorders[4]. Furthermore, functionalization at the 9-position via cross-coupling allows for the rapid generation of structure-activity relationship (SAR) libraries targeting bacterial DNA gyrase for novel antimicrobial agents[3].
2. Chemical Biology (Fluorescent Probes): Due to its extended π -conjugation and rigid planar structure, the quinolizinone core exhibits strong intrinsic fluorescence[5]. By utilizing the Buchwald-Hartwig protocol to install electron-donating amino groups at the 9-position, researchers can synthesize push-pull fluorophores. These derivatives are highly sensitive to their microenvironment and have been successfully deployed as water-soluble, highly selective fluorescent chemosensors for detecting Fe(III) ions in biological systems and drinking water[6].
Figure 2: Strategic diversification pipeline of the 9-triflate quinolizinone core.
References
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Medicinal Chemistry Profiling (mGlu2 NAMs) Title: Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 Source: National Institutes of Health (PMC) URL:[Link]
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Synthetic Advances & Methodologies Title: Recent advances towards the synthesis of 4H-quinolizin-4-one Source: ResearchGate / Tetrahedron URL:[Link]
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Fluorescent Probes & Chemosensors Title: Synthesis of a new water-soluble highly Fe(III)-selective fluorescent chemosensor based on 4H-quinolizin-4-one Source: ResearchGate URL:[Link]
Sources
- 1. 4-Oxo-4H-Quinolizin-9-Yl Trifluoromethanesulfonate | 951624-00-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
